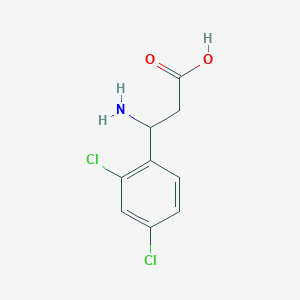

3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Beschreibung

BenchChem offers high-quality 3-Amino-3-(2,4-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2,4-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHQDRDWQIHGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344867 | |

| Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152606-17-2 | |

| Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chiral Building Block in Modern Pharmaceutical Development

Introduction: The Significance of Chiral β-Amino Acids in Medicinal Chemistry

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the field of pharmaceutical sciences. Its structural uniqueness, characterized by a chiral center and a dichlorophenyl moiety, makes it a valuable building block in the synthesis of complex, biologically active molecules.[1][2] The precise three-dimensional arrangement of its functional groups is crucial for its interaction with biological targets, often leading to enhanced efficacy and reduced side effects in the final drug product.[3] This guide provides a detailed overview of the synthesis, physicochemical properties, and key applications of this important chiral intermediate, tailored for researchers and professionals in drug discovery and development.

The demand for enantiomerically pure compounds like (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is driven by the increasing recognition of stereochemistry's impact on pharmacology.[4] The presence of the 2,4-dichlorophenyl group can significantly influence the bioactivity of a molecule, often enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.[2] Consequently, this compound serves as a critical starting material for the development of novel therapeutics, particularly in the area of neurological disorders.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][5] |

| Molecular Weight | 234.08 g/mol | [1][5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 239 - 243 °C (lit.) | [1] |

| Optical Rotation | [a]D20 = 19 ± 2 ° (c=1 in 0.5 N NaOH) | [1] |

| Purity (Chiral HPLC) | ≥ 99% | [1] |

| CAS Number | 778571-53-2 | [1] |

Structural Elucidation: The identity and purity of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The absolute configuration of the chiral center is determined by chiral high-performance liquid chromatography (HPLC) and comparison to a known standard.

Synthetic Strategies: Pathways to Enantiopure (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. Several strategies have been developed to produce (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid with high stereoselectivity. These methods can be broadly categorized into asymmetric synthesis, chiral resolution, and chemoenzymatic approaches.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for separation of a racemic mixture. This is often achieved using chiral auxiliaries, catalysts, or reagents.[6] One common approach involves the asymmetric addition of a nucleophile to a prochiral imine derived from 2,4-dichlorobenzaldehyde. The use of a chiral ligand complexed to a metal catalyst can direct the addition to favor the formation of the (R)-enantiomer.

Below is a generalized workflow for an asymmetric synthesis approach.

Figure 1: Generalized workflow for the asymmetric synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 3-amino-3-(2,4-dichlorophenyl)propanoic acid. This can be accomplished through several techniques, including:

-

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the desired enantiomer.

-

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the stationary phase, leading to their separation.[7]

Figure 2: Common methods for the chiral resolution of 3-amino-3-(2,4-dichlorophenyl)propanoic acid.

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve asymmetric transformations.[8] For the synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, enzymes such as lipases or proteases can be used for the kinetic resolution of a racemic ester derivative.[9] In a kinetic resolution, one enantiomer of the racemic substrate is preferentially transformed by the enzyme, allowing for the separation of the unreacted enantiomer (in this case, the desired (R)-ester) from the product.

Another emerging enzymatic approach involves the use of transaminases in a dynamic kinetic resolution to convert a ketone precursor directly into the desired chiral amine.

Detailed Protocol: Enzymatic Kinetic Resolution of a Racemic β-Amino Ester

-

Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 3-amino-3-(2,4-dichlorophenyl)propanoic acid using standard esterification methods.

-

Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica lipase B) or proteases to identify an enzyme with high enantioselectivity for the hydrolysis of the (S)-ester.

-

Reaction Setup:

-

Dissolve the racemic ester in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Add a small amount of aqueous buffer to create a biphasic system.

-

Add the selected enzyme (often immobilized on a solid support).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

-

Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC, tracking the disappearance of the (S)-ester and the formation of the (S)-acid. The reaction is typically stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.

-

Workup and Purification:

-

Filter off the immobilized enzyme.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent to recover any dissolved ester.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting (R)-ester by column chromatography.

-

-

Hydrolysis: Hydrolyze the purified (R)-ester under acidic or basic conditions to yield (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Applications in Drug Development and Research

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a versatile building block with several important applications in the pharmaceutical and life sciences sectors.[1][2]

-

Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][10] The chiral center and the dichlorophenyl moiety are often essential pharmacophores that contribute to the drug's biological activity.

-

Peptide Synthesis: The Fmoc-protected derivative, Fmoc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid, is used in solid-phase peptide synthesis to introduce this unnatural amino acid into peptide sequences.[11][12] This can lead to peptides with enhanced stability against enzymatic degradation and novel biological properties.[12]

-

Biochemical Research: This compound is utilized in biochemical assays to study enzyme kinetics, probe active sites, and investigate amino acid transport mechanisms.[1][2] Its structural similarity to natural amino acids allows it to act as a competitive inhibitor or a substrate analog in various biological systems.

-

Organic Synthesis: Beyond its pharmaceutical applications, it serves as a chiral starting material for the synthesis of other complex organic molecules where stereocontrol is critical.[10][12]

Conclusion

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a fundamentally important chiral building block with significant utility in modern drug discovery and chemical synthesis. Its unique structural features and high enantiopurity make it an invaluable tool for the creation of novel therapeutics with improved pharmacological profiles. The continued development of efficient and scalable synthetic methods for this compound will undoubtedly facilitate further advancements in medicinal chemistry and the broader life sciences.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

-

Fryszkowska, A., et al. A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. [Link]

-

Merck. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Chiral Amino Acid Derivatives in Modern Drug Synthesis: Focus on 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]

-

ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities. [Link]

- Google Patents.

-

Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [Link]

-

Royal Society of Chemistry. Organocatalytic asymmetric synthesis of β3-amino acid derivatives. [Link]

-

National Institutes of Health. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. [Link]

-

National Institutes of Health. Amino Acids in the Development of Prodrugs. [Link]

-

MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

PubMed. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. [Link]

-

MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

-

ResearchGate. Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Foreword: The Analytical Imperative for Chiral Intermediates

In modern medicinal chemistry, the journey from a promising molecular scaffold to a validated drug candidate is paved with rigorous analytical checkpoints. (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid represents a class of chiral β-amino acid building blocks of significant interest, particularly in the development of therapeutics targeting neurological disorders.[1] Its dichlorinated phenyl moiety provides a unique electronic and steric profile, enhancing potential interactions with biological targets, while its stereochemistry is critical for specific receptor binding and pharmacological activity. This guide provides a comprehensive, field-proven framework for the complete structural and stereochemical verification of this compound, written for the practicing researcher. We will move beyond mere protocols to explore the scientific rationale behind our analytical choices, ensuring a self-validating workflow from synthesis to final characterization.

Foundational Synthesis: A Validated One-Pot Approach

The logical starting point for any structural analysis is a robust and reproducible synthesis. While multiple synthetic routes exist for β-amino acids, the one-pot reaction of an aldehyde, malonic acid, and an ammonia source offers efficiency and scalability. The following protocol is adapted from established methods for structurally related arylpropanoic acids and provides a reliable pathway to the racemic compound, which is the necessary precursor for subsequent chiral analysis and separation.[2]

Representative Synthesis Protocol: (±)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add absolute ethanol as the solvent to achieve a starting material concentration of approximately 0.5 M.

-

Thermal Reaction: Heat the suspension to reflux (approx. 78 °C) with vigorous stirring. The mixture will initially become a clear solution before a precipitate begins to form.

-

Reaction Monitoring & Completion: Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove unreacted starting materials and by-products. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the racemic amino acid as a white crystalline solid.

Causality of Choices:

-

Ammonium Acetate: Serves as both the ammonia source for the amino group and a catalyst.

-

Ethanol: An effective solvent for the reactants that also allows for easy precipitation of the zwitterionic amino acid product upon formation.

-

Reflux: Provides the necessary activation energy for the multi-step condensation and reduction cascade.

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for the racemic precursor.

Core Structural Elucidation

With the material in hand, we proceed to a multi-technique analysis to confirm its covalent structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis, providing unambiguous information about the carbon-hydrogen framework. For (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, we expect a distinct set of signals. While a definitive spectrum for this specific compound is not widely published, we can reliably predict its features based on data from close structural analogues like 3-amino-3-phenylpropanoic acid and related chlorinated derivatives.[3][4]

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, D₂O)

-

Aromatic Region (δ 7.4-7.8 ppm): The 2,4-dichloro substitution pattern will disrupt the simple multiplet seen in the unsubstituted phenyl ring. We predict:

-

H6 (δ ~7.7 ppm): A doublet, coupled only to H5 (J ≈ 8.5 Hz). It is furthest downfield due to proximity to the electron-withdrawing chlorine at C4 and the chiral center.

-

H5 (δ ~7.5 ppm): A doublet of doublets, coupled to H6 (J ≈ 8.5 Hz) and H3 (J ≈ 2.5 Hz).

-

H3 (δ ~7.6 ppm): A doublet, coupled only to H5 (J ≈ 2.5 Hz).

-

-

Methine Proton (Hα, δ ~4.8 ppm): A triplet (or doublet of doublets) coupled to the two diastereotopic protons of the adjacent methylene group. Its downfield shift is due to the adjacent nitrogen and aromatic ring.

-

Methylene Protons (Hβ, δ ~3.0 ppm): Two diastereotopic protons appearing as a complex multiplet, often a pair of doublets of doublets, due to geminal coupling and coupling to the Hα proton.

2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

-

Carbonyl Carbon (C=O): δ ~175 ppm

-

Aromatic Carbons: Six signals are expected.

-

Quaternary carbons C1, C2, C4: δ ~130-140 ppm. The carbons bearing chlorine atoms (C2, C4) will be significantly shifted.

-

Protonated carbons C3, C5, C6: δ ~128-132 ppm.

-

-

Methine Carbon (Cα): δ ~52 ppm

-

Methylene Carbon (Cβ): δ ~40 ppm

2.1.3 Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O with a trace of DCl to improve solubility, or DMSO-d₆).

-

Internal Standard: Add a small amount of a reference standard like DSS or TMS.

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Processing: Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Assign all proton and carbon signals, confirming connectivity through the 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides structural clues through fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is ideal for this polar, nitrogen-containing molecule.

2.2.1 Expected Mass Spectrum (ESI+)

-

Molecular Ion Peak: The primary observation will be the protonated molecule [M+H]⁺ at m/z 235.

-

Isotopic Pattern: A crucial validation point is the isotopic signature of the two chlorine atoms. We expect a characteristic cluster of peaks for the molecular ion:

-

A (m/z 235): Containing two ³⁵Cl atoms (most abundant).

-

A+2 (m/z 237): Containing one ³⁵Cl and one ³⁷Cl atom (approx. 65% the intensity of A).

-

A+4 (m/z 239): Containing two ³⁷Cl atoms (approx. 10% the intensity of A). This unique pattern provides high confidence in the elemental composition.

-

2.2.2 Plausible Fragmentation Pathway The most likely fragmentation events involve the loss of small, stable neutral molecules from the propanoic acid side chain.

-

Loss of H₂O: [M+H]⁺ → [M+H - H₂O]⁺

-

Loss of Formic Acid (HCOOH): [M+H]⁺ → [M+H - HCOOH]⁺

-

Decarboxylation (Loss of CO₂): This can occur after the loss of water.

Caption: Plausible ESI-MS fragmentation pathways.

2.2.3 Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote ionization.

-

Infusion: Infuse the sample directly into the ESI source via a syringe pump.

-

Acquisition: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

-

Tandem MS (MS/MS): Select the molecular ion peak (m/z 235) for collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be used to confirm the proposed structure.

Stereochemical Integrity: Chiral HPLC

Confirming the enantiomeric purity of the (S)-enantiomer is arguably the most critical step for a chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), particularly those employing teicoplanin, are highly effective for separating underivatized β-amino acids due to their multimodal interaction capabilities (ionic, hydrogen bonding, steric).[5][6]

Protocol for Chiral Purity Analysis

-

Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: An isocratic mixture of Methanol and an aqueous buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate). A typical starting point is 80:20 Methanol:Aqueous Buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

-

Analysis: Inject the racemic standard first to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor. Subsequently, inject the sample of the (S)-enantiomer to determine its enantiomeric excess (% ee).

Self-Validation: The protocol is self-validating. The successful separation of the racemic mixture confirms the method's suitability. The peak area percentage of the desired (S)-enantiomer in the sample run directly quantifies its purity.

Chiral Separation Workflow

Caption: Workflow for enantiomeric purity determination via HPLC.

Absolute Configuration and Solid-State Conformation

While chiral HPLC confirms enantiomeric purity, it does not definitively prove the absolute configuration. Single-crystal X-ray crystallography is the ultimate method for determining the three-dimensional arrangement of atoms in space, providing unequivocal proof of the (S) configuration.

Note: As of this writing, a public crystal structure for (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is not available. This section outlines the procedure and expected insights should a suitable crystal be obtained.

Experimental Principles and Workflow

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in various solvents or solvent mixtures (e.g., ethanol, methanol/water, acetone).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The absolute configuration is typically determined using the anomalous dispersion method (Flack parameter).

Expected Structural Insights

-

Absolute Configuration: Unambiguous confirmation of the (S) stereocenter.

-

Conformation: Determination of the torsion angles of the propanoic acid backbone and the orientation of the dichlorophenyl ring relative to the chiral center.

-

Intermolecular Interactions: In the solid state, amino acids form extensive hydrogen bonding networks between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups. X-ray crystallography would reveal this packing arrangement, which is crucial for understanding physical properties like melting point and solubility.

Hypothesized Biological Mechanism of Action

Given its intended application in neurological drug discovery, we can hypothesize a mechanism of action based on related β-amino acid neurobiology.[1] Many neurological disorders, such as Parkinson's disease and ALS, involve excitotoxicity and imbalances in neurotransmitter systems.[7][8] β-amino acids can act as mimics or modulators of key neurotransmitters like GABA or glutamate.

A plausible hypothesis is that (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid acts as a modulator of excitatory amino acid transporters (EAATs) or as a competitive antagonist at glutamate receptors (e.g., NMDA or AMPA receptors). By dampening excessive glutamate signaling, the compound could exert a neuroprotective effect.

Hypothetical Signaling Pathway

Caption: Hypothesized neuroprotective mechanism via glutamate receptor antagonism.

Summary of Analytical Parameters

The table below consolidates the key data points for the comprehensive analysis of this compound.

| Analytical Technique | Parameter | Expected Result / Value |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic: 7.4-7.8 (3H, m); Methine: ~4.8 (1H, t); Methylene: ~3.0 (2H, m) |

| ¹³C NMR | Chemical Shifts (ppm) | C=O: ~175; Aromatic: 128-140; Cα: ~52; Cβ: ~40 |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 235 |

| Isotopic Pattern | m/z 235/237/239 in a ~100:65:10 ratio | |

| Chiral HPLC | Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) |

| Enantiomeric Purity | ≥99% ee for the (S)-enantiomer | |

| X-ray Crystal | Absolute Configuration | Confirmed as (S) |

| Physicochemical | Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol [9] |

Conclusion

The structural and stereochemical verification of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical, multi-step process that underpins its use in drug development. By integrating a logical synthesis with a suite of orthogonal analytical techniques—NMR for covalent structure, MS for molecular weight and composition, and chiral HPLC for stereochemical integrity—researchers can establish a complete and validated profile of this important building block. While a definitive crystal structure remains an opportunity for future research, the framework presented here provides a robust and scientifically rigorous path to confidently characterize this compound and advance its application in the discovery of novel therapeutics.

References

-

Gecse, Zs., Ilisz, I., & Péter, A. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]

-

Combes, A., El-Habr, E., & Bigaud, M. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. Toxins, 9(12), 415. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Available at: [Link]

- Isagro Ricerca S.R.L. (2004). Dipeptide compounds having fungicidal activity and their agronomic use. European Patent EP1028125B1.

-

Gais, H-J., et al. (n.d.). Supporting Information for "Enantioselective Acyltransfer Catalysis by a Chiral 4-(Pyrrolidino)pyridine Derivative". Wiley-VCH. Available at: [Link]

-

PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Lobner, D., Piana, P. M., & Salous, A. K. (2011). Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? Toxins, 3(9), 1138-1153. Available at: [Link]

-

Garshaei, A., et al. (2024). Branched-Chain Amino Acids in Parkinson's Disease: Molecular Mechanisms and Therapeutic Potential. International Journal of Molecular Sciences, 25(11), 5984. Available at: [Link]

-

Phenylpropanoic acids. (n.d.). In FooDB. Available at: [Link]

- Takeda Pharmaceutical Company Limited. (2020). (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid·monochloride, monohydrate thereof, crystal thereof, and method for producing same. World Intellectual Property Organization Patent WO2020096041A1.

-

PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Ilisz, I., et al. (2001). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A, 929(1-2), 81-91. Available at: [Link]

-

Isagro S.p.A. (2004). Dipeptide compounds having fungicidal activity and their agronomic use. United States Patent 6,727,216. Available at: [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Investigation, 51, 357-368. Available at: [Link]

-

Brückner, H., & D'Aniello, A. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography A, 1053(1-2), 147-157. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP1028125B1 - Dipeptide compounds having fungicidal activity and their agronomic use - Google Patents [patents.google.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]

- 4. wiley-vch.de [wiley-vch.de]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 40856-44-8|(S)-3-Amino-3-phenylpropionic acid|BLD Pharm [bldpharm.com]

- 9. CID 158720422 | C18H22N2O4 | CID 158720422 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a pivotal synthetic amino acid analog. With a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol , this compound has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and neuropharmacology.[1][2][3][4][5][6] Its structural features, notably the dichlorophenyl moiety, confer unique properties that make it a valuable building block for novel therapeutic agents targeting neurological disorders.[1][2][7] This document will detail its chemical and physical properties, provide robust protocols for its synthesis and analysis, and explore its applications and the underlying mechanistic principles.

Core Molecular and Physical Characteristics

3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid. The presence of a chlorine atom at both the 2 and 4 positions of the phenyl ring significantly influences its electronic properties and steric hindrance, which in turn dictates its biological activity and synthetic utility.

Molecular and Chemical Data

A summary of the key identifiers and properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 234.08 g/mol | [1][2][3][5][6] |

| CAS Number (Racemate) | 152606-17-2 | [4][5][6] |

| CAS Number ((R)-enantiomer) | 778571-53-2 | [1] |

| CAS Number ((S)-enantiomer) | 757937-66-9 | [2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 239 - 243 °C (for (R)-enantiomer) | [1] |

| Purity | Typically ≥98% (by HPLC) | [2] |

| Synonyms | β-Amino-2,4-dichlorobenzenepropanoic acid, 2,4-Dichloro-β-phenylalanine | [1][2] |

| Storage Conditions | Store at 0 - 8 °C | [1][2] |

Structural Representation

The chemical structure of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group and a 2,4-dichlorophenyl group attached to the β-carbon.

Caption: 2D structure of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Synthesis and Manufacturing

The synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid can be approached through several established synthetic routes for β-amino acids. A common and effective method is a variation of the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound with an acidic proton.

Recommended Synthetic Protocol: Modified Mannich Reaction

This protocol outlines a three-component reaction for the synthesis of the racemic compound.

Step 1: Preparation of Reagents

-

2,4-Dichlorobenzaldehyde: Ensure purity by recrystallization or distillation if necessary.

-

Malonic Acid: Use a high-purity grade.

-

Ammonium Acetate: Serves as the ammonia source.

-

Solvent: Ethanol or a similar protic solvent is suitable.

Step 2: Reaction Procedure

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in absolute ethanol.

-

Add ammonium acetate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and by-products.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Causality of Experimental Choices:

-

The use of a slight excess of malonic acid and ammonium acetate drives the reaction towards completion.

-

Ethanol is an excellent solvent for the reactants and facilitates the reaction at a moderate reflux temperature.

-

Recrystallization is a crucial final step to ensure high purity of the final product, which is essential for its intended biological applications.

Sources

- 1. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

Spectroscopic data (NMR, IR, MS) of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed theoretical spectroscopic profile. By dissecting the molecule's structural components, we will predict the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that a researcher, scientist, or drug development professional should anticipate during empirical analysis. This guide serves as a foundational reference for method development, spectral interpretation, and structural verification of this important pharmaceutical building block.

Introduction and Molecular Structure Analysis

3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structure incorporates a chiral center and a dichlorinated phenyl ring, features that make it a valuable synthon in medicinal chemistry, particularly for the development of novel therapeutic agents. Accurate structural elucidation is the bedrock of drug discovery, and techniques such as NMR, IR, and MS are indispensable tools in this process.

The molecule's structure can be broken down into three key regions, each contributing distinct features to its spectroscopic signature:

-

The 2,4-Dichlorophenyl Group: An aromatic ring with two electron-withdrawing chlorine substituents. This arrangement dictates the substitution pattern and electronic environment of the aromatic protons and carbons.

-

The Chiral Center (C3): A stereogenic carbon atom bonded to the dichlorophenyl ring, an amino group (-NH₂), a proton, and the rest of the propanoic acid chain. This center induces magnetic non-equivalence in neighboring protons.

-

The Propanoic Acid Moiety: Comprising a methylene group (-CH₂-) and a carboxylic acid (-COOH), which provide characteristic signals and fragmentation points.

This guide will systematically predict the spectroscopic output from each of these regions.

Caption: Molecular structure of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol Considerations

A standard approach would involve dissolving the sample (approx. 5-10 mg) in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the zwitterionic form of the amino acid and allows for the observation of exchangeable protons from the -NH₂ and -COOH groups. Spectra should be acquired on a 400 MHz or higher field spectrometer. A standard ¹H experiment would be followed by a ¹³C{¹H} experiment, and further 2D experiments like COSY and HSQC would be used to confirm assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.

-

Aromatic Region (δ 7.0 - 8.0 ppm): The 2,4-disubstituted pattern will give rise to three signals. Using empirical additivity rules for substituted benzenes, we can predict their approximate shifts.[1][2]

-

H-6: This proton is ortho to the amino-acid substituent and meta to a chlorine. It is expected to be a doublet, coupled to H-5.

-

H-5: This proton is meta to both the amino-acid substituent and a chlorine. It will appear as a doublet of doublets, coupled to H-6 and H-3.

-

H-3: This proton is ortho to one chlorine and meta to another, as well as ortho to the main substituent. It is expected to be a doublet, coupled to H-5.

-

-

Methine Proton (H-3', α-proton) (δ 4.0 - 4.5 ppm): This proton is on the chiral center, adjacent to the electron-withdrawing phenyl ring and amino group. It will appear as a triplet or a doublet of doublets, coupled to the two methylene protons on C2'.[3][4]

-

Methylene Protons (H-2', β-protons) (δ 2.5 - 3.0 ppm): The two protons on the methylene group (C2') are adjacent to a chiral center (C3') and are therefore diastereotopic .[5][6][7] This means they are chemically non-equivalent and will have different chemical shifts. They will appear as a pair of doublets of doublets (an ABX system, where A and B are the diastereotopic protons and X is the methine proton). Each will show a large geminal coupling to each other and a smaller vicinal coupling to the H-3' proton.

-

Exchangeable Protons (variable): In DMSO-d₆, the carboxylic acid proton (-COOH) will likely appear as a very broad singlet far downfield (δ > 10 ppm), while the amine protons (-NH₂) will appear as a broader singlet around δ 2-4 ppm.[8]

| Predicted ¹H NMR Data | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 | ~7.6 | d | 1H |

| H-5 | ~7.4 | dd | 1H |

| H-6 | ~7.3 | d | 1H |

| H-3' (α-CH) | 4.0 - 4.5 | dd or t | 1H |

| H-2'a (β-CH₂) | 2.7 - 3.0 | dd | 1H |

| H-2'b (β-CH₂) | 2.5 - 2.8 | dd | 1H |

| -NH₂ | 2.0 - 4.0 | br s | 2H |

| -COOH | > 10 | br s | 1H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C-1') (δ 170 - 180 ppm): The carboxylic acid carbon appears in the typical downfield region for this functional group.[8][9]

-

Aromatic Carbons (δ 125 - 140 ppm): Six signals are expected. The carbons directly attached to chlorine (C-2, C-4) will be shifted downfield. The carbon attached to the propanoic acid side chain (C-1, the ipso-carbon) will also be distinct. The remaining three CH carbons (C-3, C-5, C-6) will appear in the typical aromatic region.[10][11]

-

Methine Carbon (C-3', α-carbon) (δ 50 - 60 ppm): This chiral carbon, bonded to the nitrogen and the aromatic ring, will appear in this range.[4][12]

-

Methylene Carbon (C-2', β-carbon) (δ ~40 ppm): The methylene carbon adjacent to the chiral center and the carbonyl group is expected in this region.[13]

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (-COOH) | 170 - 180 |

| C-1 (Ar-C) | ~140 |

| C-2 (Ar-C-Cl) | ~135 |

| C-4 (Ar-C-Cl) | ~133 |

| C-3 (Ar-CH) | ~131 |

| C-6 (Ar-CH) | ~129 |

| C-5 (Ar-CH) | ~127 |

| C-3' (α-CH) | 50 - 60 |

| C-2' (β-CH₂) | ~40 |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Experimental Protocol Considerations

The spectrum can be obtained from a solid sample using either the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

Predicted IR Spectrum

The IR spectrum will be characterized by several key absorption bands corresponding to the molecule's functional groups.[14][15]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers and often overlaps with the C-H stretching region.[16][17]

-

N-H Stretch (Primary Amine): Two medium-intensity bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine. These may be superimposed on the broad O-H band.[18]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹). Aliphatic C-H stretches from the CH and CH₂ groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected around 1700-1725 cm⁻¹. Its position confirms the presence of the carboxylic acid carbonyl group.[19]

-

N-H Bend (Primary Amine): A medium-intensity band is expected around 1580-1650 cm⁻¹.

-

C=C Stretch (Aromatic): One to three medium-to-weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A strong band will be present in the 1210-1320 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl bonds.

| Predicted IR Data | ||

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3400 | -NH₂ (Amine) | N-H Stretch |

| 2500-3300 | -COOH (Carboxylic Acid) | O-H Stretch (very broad) |

| 3050-3100 | Aromatic | C-H Stretch |

| 2850-2960 | Aliphatic | C-H Stretch |

| 1700-1725 | -COOH (Carboxylic Acid) | C=O Stretch (strong) |

| 1580-1650 | -NH₂ (Amine) | N-H Bend |

| 1450-1600 | Aromatic | C=C Stretch |

| 1210-1320 | -COOH (Carboxylic Acid) | C-O Stretch |

| 600-800 | Ar-Cl | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol Considerations

Electrospray ionization (ESI) is the method of choice for a polar, non-volatile molecule like this.[20] It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The sample would be dissolved in a suitable solvent (e.g., methanol/water) and infused directly into the mass spectrometer or analyzed via LC-MS.

Predicted Mass Spectrum

The molecular formula is C₉H₉Cl₂NO₂ with a monoisotopic mass of 233.00 g/mol .

-

Molecular Ion: In positive ion mode (ESI+), the base peak will likely be the protonated molecule [M+H]⁺ at m/z 234. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 232 will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments: an M+2 peak approximately 65% of the M peak, and an M+4 peak approximately 10% of the M peak.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 234 ion would likely reveal several key fragmentation pathways.[21][22]

-

Loss of Formic Acid (HCOOH): A common fragmentation for protonated amino acids is the neutral loss of formic acid (46 Da), leading to a fragment ion at m/z 188.

-

Benzylic Cleavage: Cleavage of the C2'-C3' bond is highly probable due to the stability of the resulting benzylic cation. This would lead to the formation of the [M-CH₂COOH]⁺ fragment ion at m/z 175. This ion, [C₇H₆Cl₂N]⁺, would be a dichlorophenyl-aminomethyl cation.[23][24]

-

Loss of Ammonia (NH₃): Loss of ammonia (17 Da) from the parent ion could lead to a fragment at m/z 217.

-

Caption: Predicted ESI-MS/MS fragmentation pathways for [M+H]⁺.

| Predicted MS Data | ||

| m/z (Positive Mode) | Ion Formula | Interpretation |

| 234.01 | [C₉H₁₀Cl₂NO₂]⁺ | [M+H]⁺ (Protonated Molecule) |

| 217.00 | [C₉H₇Cl₂O₂]⁺ | [M+H - NH₃]⁺ |

| 188.01 | [C₈H₈Cl₂N]⁺ | [M+H - HCOOH]⁺ |

| 175.99 | [C₇H₆Cl₂N]⁺ | Benzylic cleavage fragment |

Conclusion

This guide presents a detailed, theory-based prediction of the NMR, IR, and MS spectra of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The key predicted features include diastereotopic protons in the ¹H NMR spectrum, a very broad O-H stretch in the IR spectrum, and characteristic benzylic cleavage in the mass spectrum. While these predictions are grounded in established spectroscopic principles, they should serve as a reference to be validated by empirical data. The acquisition of experimental spectra is the definitive step for structural confirmation, and this document provides the framework for interpreting those future results with confidence.

References

-

Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

- Beeby J, Sternhell S, Hoffmann-Ostenhof T, Pretsch E, Simon W. (1973). Estimation of the Chemical Shifts of Aromatic Protons Using Additive Increments. Anal. Chem. 45, 1571-1573.

-

Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

-

Diastereotopic Protons. OpenOChem Learn. [Link]

-

IR Chart. University of Colorado Boulder. [Link]

-

An algorithm for predicting the NMR shielding of protons over substituted benzene rings. ResearchGate. [Link]

-

Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Semantic Scholar. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

-

Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

General Fragmentation Modes. UGC. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]

-

Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

IR: carboxylic acids. UCLA Chemistry. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

5.4: Types of Protons. Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Elsevier. [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC - NIH. [Link]

-

13-C NMR Chemical Shift Table. University of Wisconsin. [Link]

-

1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala. PubMed. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Identifying amino acids in protein NMR spectra. University of Wisconsin-Madison. [Link]

Sources

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. researchgate.net [researchgate.net]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Stereochemistry in Drug Development

An In-Depth Technical Guide to the Chiral Properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry.[1] Its structural framework serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[2][3] The presence of a chiral center at the C3 position means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid and (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

In drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers of a chiral drug can exhibit vastly different bioactivities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to selectively synthesize or separate these enantiomers and to accurately determine their purity is paramount for the development of safe and effective pharmaceuticals.[4] This guide provides a technical overview of the core strategies for the chiral resolution and analytical characterization of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Part 1: Chiral Resolution - Isolating the Enantiomers

Since many synthetic routes produce a 1:1 mixture of enantiomers (a racemate), chiral resolution—the process of separating these enantiomers—is a cornerstone of chiral chemistry. For β-amino acids like 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, both classical chemical methods and modern biocatalytic approaches are viable.

Classical Resolution via Diastereomeric Salt Formation

This robust and time-tested technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent (typically a chiral base or acid), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing them to be separated by fractional crystallization.

The choice of resolving agent and solvent system is critical and often determined empirically. For a carboxylic acid like our target compound, a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid) is a common choice for the resolving agent. The subsequent separation and recovery process is a self-validating system: the optical purity of the final product, verified by polarimetry and chiral HPLC, confirms the success of the resolution.

Table 1: Physicochemical Properties of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | [3] |

| Molecular Weight | 234.08 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 239 - 243 °C | [3] |

| Optical Rotation | [α]D20 = 19 ± 2° (c=1 in 0.5 N NaOH) | [3] |

| Chiral Purity | ≥ 99% (by Chiral HPLC) | [3] |

Experimental Protocol 1: Diastereomeric Salt Resolution

Objective: To separate the racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid into its constituent enantiomers.

Methodology:

-

Salt Formation: Dissolve 1.0 equivalent of racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in a suitable hot solvent (e.g., methanol, ethanol, or an aqueous mixture). The goal is to achieve complete dissolution.

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in a minimal amount of the same solvent. Add this solution slowly to the solution of the racemic acid. Causality Note: Using only 0.5 equivalents ensures that only one enantiomer of the acid will preferentially form a salt with the resolving agent, creating the basis for separation.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-8 °C), to induce crystallization of the less soluble diastereomeric salt. Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with 1M HCl) to a pH of ~2. This protonates the carboxylate and breaks the ionic bond of the salt. The enantiomerically enriched 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, being less soluble in acidic water, will precipitate.

-

Final Purification: Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum. The other enantiomer can often be recovered from the mother liquor from step 4 by a similar acidification process.

-

Purity Assessment: Confirm the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2) and measure its optical rotation.

Biocatalytic Kinetic Resolution

Enzymes are highly stereoselective catalysts. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a different compound while leaving the other enantiomer untouched. This creates a mixture of two different chemical species that can be easily separated. For β-amino acids, enzymes like ω-transaminases and lipases have proven effective.[1][5] For instance, an (S)-ω-transaminase could be used to selectively deaminate the (S)-enantiomer of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, leaving the desired (R)-enantiomer behind with high enantiomeric purity.[5]

Part 2: Analytical Characterization of Enantiomers

Once an enantiomerically enriched sample is obtained, its purity must be rigorously quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times on the column. For polar, underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective.[6][7] These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for this class of compounds. The resulting chromatogram will show two distinct peaks, one for each enantiomer. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise calculation of enantiomeric excess (e.e.).

Table 2: Example Starting Parameters for Chiral HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | Astec® CHIROBIOTIC® T (Teicoplanin CSP) | Proven efficacy for underivatized amino acids.[6] |

| Mobile Phase | Isopropanol/Hexane (e.g., 20:80 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Normal phase conditions often provide good selectivity on polysaccharide-derived CSPs.[8] TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

| Detection | UV at 254 nm or 280 nm | The dichlorophenyl group provides strong UV absorbance for sensitive detection. |

| Temperature | 25 °C (Ambient) | A controlled temperature ensures reproducible retention times. |

Experimental Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of a sample of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the amino acid sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved. This may take 30-60 minutes.

-

Injection: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

-

Analysis: Integrate the area of the two peaks corresponding to the (R) and (S) enantiomers.

-

Calculation of Enantiomeric Excess (e.e.):

-

Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer.

-

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

-

Conclusion

The chiral properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid are central to its application in modern drug discovery. Mastery over the techniques of chiral resolution, such as diastereomeric salt formation, and analytical characterization, primarily through chiral HPLC, is essential for any researcher in this field. The protocols and principles outlined in this guide provide a robust framework for isolating and validating the stereochemical integrity of this important pharmaceutical building block, ensuring that subsequent research and development are built upon a foundation of analytical certainty.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

-

Shin, J. S., & Kim, B. G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 198, 21-26. [Link]

-

Singh, G. S., & Tilvi, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]

-

Juaristi, E., & Soloshonok, V. A. (2002). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 67(4), 1083–1089. [Link]

-

Cenmed Enterprises. (n.d.). 3 Amino 3 (2 4 Dichlorophenyl)Propanoic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-203. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. [Link]

-

Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

-

Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3925. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. mdpi.com [mdpi.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable, field-proven protocols. Our approach is grounded in establishing self-validating experimental systems to ensure data integrity and scientific rigor.

Introduction and Strategic Importance

3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its unique structure, featuring a dichlorophenyl group, suggests potential applications in medicinal chemistry as a building block for novel therapeutic agents, particularly in areas like neurological disorders where such scaffolds can enhance biological interactions.[1][2] A thorough understanding of its solubility and stability is a non-negotiable prerequisite for any successful drug development campaign. These fundamental physicochemical properties dictate formulation strategies, bioavailability, manufacturing processes, and ultimately, the therapeutic viability of the molecule.

This guide will navigate the user through the logical progression of characterizing this molecule, from initial physicochemical profiling to comprehensive stability assessments under forced degradation conditions, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Core Physicochemical Characterization

Before embarking on extensive solubility and stability programs, a foundational understanding of the molecule's intrinsic properties is essential.

Identity and Structure

It is imperative to confirm the identity and purity of the test article before commencing any studies.

| Property | Value | Source |

| Chemical Name | 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | N/A |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1][5] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 239 - 243 °C | [1] |

A note on chirality: This molecule is chiral. The specific enantiomer (e.g., (R) or (S)) can significantly impact biological activity and physicochemical properties. It is crucial to use a chirally pure form and document the specific enantiomer under investigation.[1][6]

Predicted Physicochemical Properties (pKa and logP)

While experimental determination is the gold standard, in-silico prediction of properties like pKa and logP provides a valuable starting point for experimental design. The structure contains an acidic carboxylic acid group and a basic amino group, making it an amphoteric molecule.

-

pKa (Predicted): The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the amino group's conjugate acid is likely to have a pKa in the range of 9-10. These values are critical for predicting the ionization state at different pH values, which in turn governs solubility.

-

logP (Predicted): The dichlorophenyl group imparts significant hydrophobicity. The predicted octanol-water partition coefficient (logP) is likely to be moderately high, suggesting that while it has some water solubility due to the ionizable groups, it will also have an affinity for lipophilic environments.

These predicted values guide the selection of pH for solubility studies and suggest potential challenges, such as low aqueous solubility at neutral pH.

Comprehensive Solubility Profiling

The objective is to determine the equilibrium solubility of the compound in various solvent systems relevant to pharmaceutical development. The "shake-flask" method is a robust and widely accepted technique for this purpose.[7]

Experimental Protocol: Equilibrium Solubility Determination

Causality behind Experimental Choices: This protocol is designed to establish equilibrium between the solid and dissolved states of the compound, ensuring that the measured concentration represents the true solubility limit. The use of a range of pH values for aqueous solvents is critical for an ionizable compound, as solubility can vary dramatically with pH.

-

Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and a selection of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

-

Addition of Excess Solute: To a known volume of each solvent (e.g., 2 mL) in a sealed vial, add an excess amount of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to ensure clear separation of the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Data Presentation: Illustrative Solubility Data

The following table presents an example of how solubility data should be structured. Actual experimental values must be determined.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |

| 0.1 N HCl (pH ~1.2) | 25 | > 10.0 |

| Acetate Buffer (pH 4.5) | 25 | 1.5 |

| Phosphate Buffer (pH 6.8) | 25 | 0.2 |

| Phosphate Buffer (pH 7.4) | 25 | 0.1 |

| Water | 25 | 0.4 |

| Methanol | 25 | > 20.0 |

| Ethanol | 25 | 15.0 |

| Acetonitrile | 25 | 2.5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50.0 |

Interpretation: The data illustrates that the compound's aqueous solubility is highly pH-dependent, as expected for a molecule with acidic and basic centers. Solubility is high at low pH (where the amine is protonated) and decreases as the pH approaches the isoelectric point. The compound shows good solubility in polar organic solvents.

Intrinsic Stability and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways, elucidating the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[4] Forced degradation, or stress testing, is a cornerstone of this process, as mandated by ICH guideline Q1A(R2).[3][10] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without overwhelming the sample with secondary and tertiary degradants.[3]

Visualization of the Stability Assessment Workflow

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation Studies

Trustworthiness through Self-Validation: This protocol incorporates control samples (protected from stress) for each condition. The stability-indicating HPLC method must be validated to demonstrate specificity, meaning it can resolve the parent compound from all significant degradation products. Mass balance calculations (accounting for the decrease in parent compound and the increase in degradants) serve as a critical self-check on the quality of the analytical data.

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol/water).[11]

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.[11]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature or slightly elevated temperature, collecting time points. Neutralize samples before analysis.[11]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, and collect time points.[11]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven. Also, expose the stock solution to heat (e.g., 60°C). Analyze at various time points.[11]

-

Photolytic Degradation: Expose the compound in solution and as a solid to light as specified in ICH guideline Q1B (a cool white fluorescent lamp and a near-UV lamp). Wrap control samples in aluminum foil to protect them from light.[11][12]

-

Analysis: At each time point, analyze the stressed samples against a control sample using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradants.

Data Presentation: Illustrative Stability Data

The following table provides an example of how to summarize forced degradation results.

| Stress Condition | Time | Assay of Parent (%) | % Degradation | Major Degradants (Illustrative) |

| 0.1 M HCl @ 60°C | 24h | 95.2 | 4.8 | Decarboxylation product |

| 1 M NaOH @ 25°C | 8h | 88.5 | 11.5 | Deamination/Hydroxylation product |

| 3% H₂O₂ @ 25°C | 12h | 98.1 | 1.9 | N-oxide |

| Dry Heat @ 80°C | 48h | 99.5 | 0.5 | No significant degradation |

| ICH Photostability | 7 days | 94.3 | 5.7 | Oxidative/Dimerization products |

Interpretation: This illustrative data suggests the compound is most susceptible to degradation under basic and photolytic conditions. The stability under thermal and mild acidic/oxidative stress appears to be higher. This information is critical for guiding formulation development (e.g., avoiding high pH) and packaging choices (e.g., requiring light-protective packaging).

Conclusions and Forward-Looking Strategy

The systematic characterization of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid's solubility and stability is a foundational activity in its development lifecycle. The protocols and methodologies outlined in this guide provide a robust framework for generating the high-quality data required for informed decision-making.

The key takeaways are:

-

Solubility is pH-dependent: Formulation strategies must account for low aqueous solubility at neutral and basic pH.

-

Stability is a critical attribute: The molecule shows potential liabilities to base-catalyzed hydrolysis and photodegradation, which will dictate formulation, packaging, and storage conditions.

-